molecular formula C14H11NO4 B1437651 4-(4-Carbamoylphenoxy)benzoic acid CAS No. 1042639-16-6

4-(4-Carbamoylphenoxy)benzoic acid

Cat. No. B1437651
M. Wt: 257.24 g/mol
InChI Key: FIHJPVBFFYAION-UHFFFAOYSA-N
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Description

4-(4-Carbamoylphenoxy)benzoic acid is a chemical compound with the molecular formula C14H11NO4 . It has a molecular weight of 257.24 g/mol . The IUPAC name for this compound is 4-(4-carbamoylphenoxy)benzoic acid .


Molecular Structure Analysis

The molecular structure of 4-(4-Carbamoylphenoxy)benzoic acid consists of 31 bonds in total, including 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also contains 2 six-membered rings, 1 carboxylic acid (aromatic), 1 primary amide (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

4-(4-Carbamoylphenoxy)benzoic acid has a molecular weight of 257.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 257.06880783 g/mol . The topological polar surface area of the compound is 89.6 Ų . The compound has a heavy atom count of 19 .

Scientific Research Applications

Applications in Food and Cosmetic Industries

4-(4-Carbamoylphenoxy)benzoic acid, as a derivative of benzoic acid, is significantly present in various industries. Benzoic acid and its derivatives are widely recognized for their antibacterial and antifungal properties, commonly utilized as preservatives in food, cosmetic, hygiene, and pharmaceutical products. They are also used as flavoring agents in the food industry. These compounds are found in nature and can be synthesized, making them a pervasive part of the environment and human exposure (del Olmo, Calzada, & Nuñez, 2017) Critical Reviews in Food Science and Nutrition.

Industrial Applications

The compound's derivatives have been studied for their potential in industrial applications. For instance, 4-hydroxybenzoic acid is an important industrial precursor used in the production of muconic acid and liquid crystal polymers, traditionally reliant on the petrochemical industry. To promote sustainability and reduce dependency on fossil fuels, microbial engineering has been explored as an alternative, with biosensors developed to optimize microbial strains for the production of benzoic acid derivatives (Castaño-Cerezo, Fournié, Urban, Faulon, & Truan, 2020) Frontiers in Bioengineering and Biotechnology.

Application in Liquid Crystals and Polymers

4-(4-Carbamoylphenoxy)benzoic acid and its related compounds play a crucial role in the synthesis of ferroelectric liquid crystals and antiferroelectric liquid crystals, pivotal in the creation of various liquid crystal displays and devices. These liquid crystal intermediates undergo a series of reactions starting from 4-phenylphenol to create a range of liquid crystal compounds, characterized by techniques such as IR, 1H NMR, and MS (Qing, 2000) Chinese Journal of Liquid Crystals and Displays.

Use in Bioengineering and Biotechnology

In bioengineering and biotechnology, the compound's derivatives have been synthesized and studied for their properties in forming polyimide films. These films, based on aromatic polyimide containing carboxyl groups, exhibit desirable properties like high transmissivity, excellent hydrophobic performance, and significant tensile strength, making them applicable in various technological and industrial sectors (Yong-fen, 2012) Chemistry and Adhesion.

Safety And Hazards

The safety data sheet for 4-(4-Carbamoylphenoxy)benzoic acid indicates that it may cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-(4-carbamoylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJPVBFFYAION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Carbamoylphenoxy)benzoic acid

CAS RN

1042639-16-6
Record name 4-(4-carbamoylphenoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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